molecular formula C10H12N2O4S2 B2478028 4-(2-hydroxyethyl)-5-methyl-1-(2-thienylsulfonyl)-1,2-dihydro-3H-pyrazol-3-one CAS No. 860611-84-3

4-(2-hydroxyethyl)-5-methyl-1-(2-thienylsulfonyl)-1,2-dihydro-3H-pyrazol-3-one

Cat. No. B2478028
CAS RN: 860611-84-3
M. Wt: 288.34
InChI Key: TWZJCENIQPZCBU-UHFFFAOYSA-N
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Description

4-(2-hydroxyethyl)-5-methyl-1-(2-thienylsulfonyl)-1,2-dihydro-3H-pyrazol-3-one, also known as 4-Methyl-5-thienyl-2H-pyrazol-3-one (MTP), is a heterocyclic organic compound with a wide range of applications in scientific research. It has been used in the synthesis of various compounds, including drugs, and is also known to have biochemical and physiological effects on the body.

Scientific Research Applications

Antihyperglycemic Agents

  • A study by Kees et al. (1996) described the synthesis and structure-activity relationship of a similar compound, 1,2-dihydro-4-[[4-(methylthio)phenyl]methyl]-5-(trifluoromethyl)-3H- pyrazol-3-one, as a potent antihyperglycemic agent. It showed significant reduction in plasma glucose levels in diabetic mice, suggesting its potential in diabetes treatment (Kees et al., 1996).

Cytotoxicity and Anti-Tumor Activity

  • Gul et al. (2016) synthesized derivatives including 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides. These compounds exhibited cytotoxic activities and inhibited human cytosolic isoforms, indicating their potential in anti-tumor studies (Gul et al., 2016).

Anti-inflammatory Properties

  • Thangarasu et al. (2019) reported the synthesis of novel pyrazole derivatives with significant anti-inflammatory properties. These compounds showed excellent COX-2 inhibition and membrane stabilization properties, indicating their utility in developing anti-inflammatory drugs (Thangarasu et al., 2019).

Synthesis Techniques

  • Zhu et al. (2011) described an efficient strategy for synthesizing similar compounds like 4-methylene-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole. This study provides insight into the synthesis methodologies that could be applicable to the chemical (Zhu et al., 2011).

Environmentally Friendly Catalysis

  • Mosaddegh et al. (2010) explored the use of cellulose sulfuric acid, a biodegradable and environmentally friendly biopolymer, for the synthesis of pyrazole derivatives. This highlights the environmental aspect of synthesizing such compounds (Mosaddegh et al., 2010).

properties

IUPAC Name

4-(2-hydroxyethyl)-3-methyl-2-thiophen-2-ylsulfonyl-1H-pyrazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4S2/c1-7-8(4-5-13)10(14)11-12(7)18(15,16)9-3-2-6-17-9/h2-3,6,13H,4-5H2,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZJCENIQPZCBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1S(=O)(=O)C2=CC=CS2)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-hydroxyethyl)-5-methyl-1-(2-thienylsulfonyl)-1,2-dihydro-3H-pyrazol-3-one

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